molecular formula C20H19ClN2O3S B2555404 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethoxybenzamide CAS No. 1421478-42-3

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethoxybenzamide

Cat. No. B2555404
M. Wt: 402.89
InChI Key: GFDIPHUHEXXNDH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. Thiazoles are often found in various pharmaceuticals and are known for their diverse biological activities .

Scientific Research Applications

Antimicrobial Applications

One study explored the synthesis and antimicrobial screening of derivatives incorporating a thiazole ring, similar to the one in the query compound. These compounds exhibited significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungal strains (Candida albicans, Aspergillus niger, Aspergillus clavatus) (Desai, Rajpara, & Joshi, 2013).

Agricultural Applications

Another study focused on the use of carbendazim and tebuconazole, compounds with chlorophenyl components similar to the query compound, for controlling fungal diseases in agriculture. Solid lipid nanoparticles and polymeric nanocapsules were developed as carrier systems to improve the delivery and efficacy of these fungicides, demonstrating modified release profiles and reduced toxicity (Campos et al., 2015).

Molecular Interaction Studies

Research on ethyl 2-triazolyl-2-oxoacetate derivatives, including a chlorophenyl component, revealed their ability to form self-assembled dimers in the solid state via O⋯π-hole tetrel bonding interactions. These findings could influence the design of new materials and drugs, highlighting the importance of substituent effects on molecular interactions (Ahmed et al., 2020).

Synthetic and Labeling Techniques

A study on the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a CCR1 antagonist, provides insights into labeling techniques and molecular analysis. This research can contribute to the development of radiolabeled compounds for medical imaging and drug discovery (Hong et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Methyl (2-Chlorophenyl)acetate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-12-18(27-20(23-12)14-6-4-5-7-16(14)21)11-22-19(24)15-10-13(25-2)8-9-17(15)26-3/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDIPHUHEXXNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethoxybenzamide

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